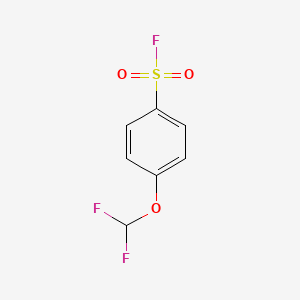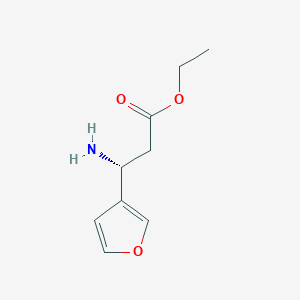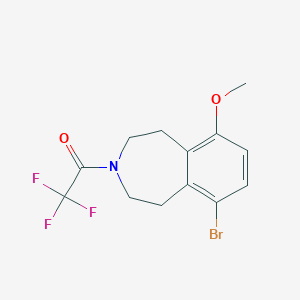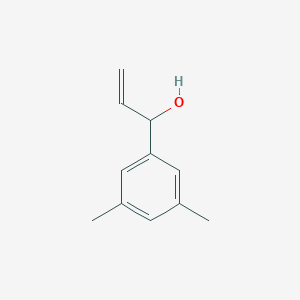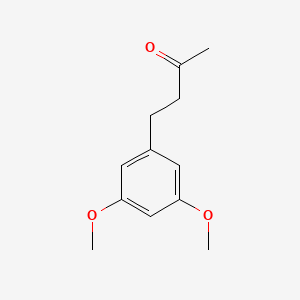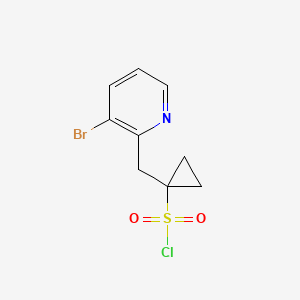
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring, a bromopyridine moiety, and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 3-bromopyridine with cyclopropane-1-sulfonyl chloride under specific conditions. The reaction may require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Coupling Reactions: The bromopyridine moiety can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The bromopyridine moiety allows for further functionalization through coupling reactions, enabling the synthesis of diverse chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-carbonitrile
- 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-carbaldehyde
Uniqueness
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack this functional group and, consequently, have different reactivity profiles and applications .
Eigenschaften
Molekularformel |
C9H9BrClNO2S |
|---|---|
Molekulargewicht |
310.60 g/mol |
IUPAC-Name |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO2S/c10-7-2-1-5-12-8(7)6-9(3-4-9)15(11,13)14/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
ILUWBXJYRNNCED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=C(C=CC=N2)Br)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
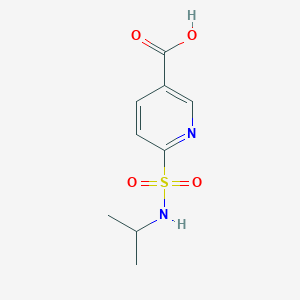

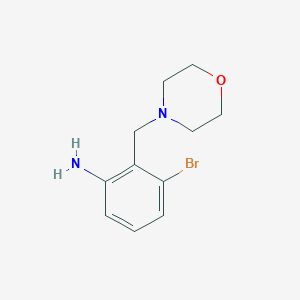
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)
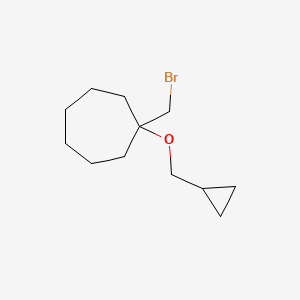
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)
